2,3-Dehydrokievitone 2,3-Dehydrokievitone 2, 3-Dehydrokievitone belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 2, 3-dehydrokievitone is considered to be a flavonoid lipid molecule. 2, 3-Dehydrokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3-dehydrokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dehydrokievitone can be found in a number of food items such as mung bean, green bean, pulses, and yellow wax bean. This makes 2, 3-dehydrokievitone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 74161-25-4
VCID: VC21326878
InChI: InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
SMILES:
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol

2,3-Dehydrokievitone

CAS No.: 74161-25-4

Cat. No.: VC21326878

Molecular Formula: C20H18O6

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dehydrokievitone - 74161-25-4

Specification

Description 2, 3-Dehydrokievitone belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 2, 3-dehydrokievitone is considered to be a flavonoid lipid molecule. 2, 3-Dehydrokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3-dehydrokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dehydrokievitone can be found in a number of food items such as mung bean, green bean, pulses, and yellow wax bean. This makes 2, 3-dehydrokievitone a potential biomarker for the consumption of these food products.
CAS No. 74161-25-4
Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
IUPAC Name 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
Standard InChI Key RWDSADRZXTYPMY-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator